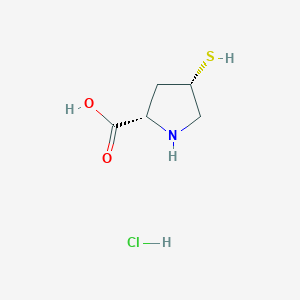
(4S)-4-mercapto-L-proline hydrochloride
Descripción general
Descripción
“(4S)-4-mercapto-L-proline hydrochloride” is a chemical compound with the molecular formula C5H10ClNO2S . It is a white crystalline powder that is highly soluble in water and aqueous solutions.
Molecular Structure Analysis
The molecular structure of “(4S)-4-mercapto-L-proline hydrochloride” is represented by the InChI code: 1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3-,4-/m0/s1 . The molecular weight of the compound is 147.2 g/mol .Physical And Chemical Properties Analysis
“(4S)-4-mercapto-L-proline hydrochloride” is a white crystalline powder. It is highly soluble in water and aqueous solutions. It is stable under standard temperature and pressure conditions and decomposes at high temperatures. This compound has a specific optical rotation of [-67.5°] and a pKa value of 1.6.Aplicaciones Científicas De Investigación
1. Role in Protein Folding and Structure
(4S)-4-mercapto-L-proline hydrochloride, as a synthetic analogue of L-proline, is significant in the study of protein folding and structure. L-proline analogues like (4S)-4-mercapto-L-proline hydrochloride contribute to understanding cellular metabolism and macromolecule synthesis regulation in both prokaryotic and eukaryotic cells. These compounds are valuable for fundamental research and have industrial applications, such as in the microbial production of L-proline overproducers through mutant resistance to L-proline analogues (Bach & Takagi, 2013).
2. Application in Organic Synthesis and Pharmaceuticals
Several L-proline analogues, including hydroxyprolines and similar compounds, serve as chiral building blocks in the organic synthesis of pharmaceuticals. Their molecular properties, like the pyrrolidine ring pucker and trans:cis amide bond ratio, affect molecular recognition in biological systems, which is crucial for developing medicinal chemistry (Testa et al., 2018).
3. Study of Leukotriene A4 Hydrolase Inhibitors
Research on structurally similar N-mercaptoacyl-L-proline derivatives, including compounds related to (4S)-4-mercapto-L-proline hydrochloride, has been conducted to develop potent leukotriene A4 hydrolase inhibitors. These studies contribute to understanding the mechanism of action and potential therapeutic applications of these compounds (Enomoto et al., 2008).
4. Use in Biochemical Analysis
(4S)-4-mercapto-L-proline hydrochloride and its analogues have applications in biochemical analysis, such as in high-performance liquid chromatography for proline determination in biological samples. This has implications for quantifying proline in biomedical research (Wu, 1993).
5. Role in Microbial Production of Hydroxyprolines
The microbial production of hydroxyprolines, using enzymes that convert L-proline to various hydroxyproline isomers, involves analogues of L-proline such as (4S)-4-mercapto-L-proline hydrochloride. These studies contribute to industrial production processes of important amino acids (Hara & Kino, 2009).
6. Metabolic Engineering for Amino Acid Production
In metabolic engineering, analogues of L-proline, including (4S)-4-mercapto-L-proline hydrochloride, are studied for their potential in constructing microbial cell factories. These are aimed at improving biosynthetic pathways for amino acids like trans-4-hydroxy-L-proline, widely used in medicine and industry (Zhang et al., 2021).
Safety And Hazards
The safety information for “(4S)-4-mercapto-L-proline hydrochloride” indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed) and H320 (Causes eye irritation) . Precautionary statements include P202, P261, P264, P270, P280, P301, P301, P312, P330 .
Propiedades
IUPAC Name |
(2S,4S)-4-sulfanylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-5(8)4-1-3(9)2-6-4;/h3-4,6,9H,1-2H2,(H,7,8);1H/t3-,4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUGHYLMLADJFK-MMALYQPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-mercapto-L-proline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



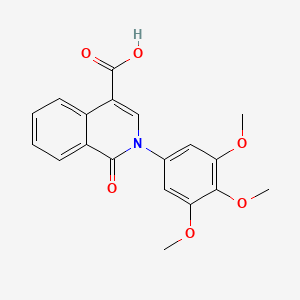
![methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1403968.png)
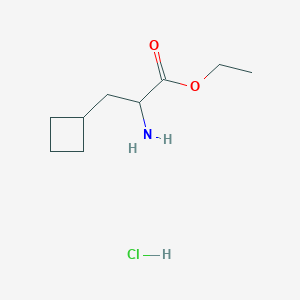
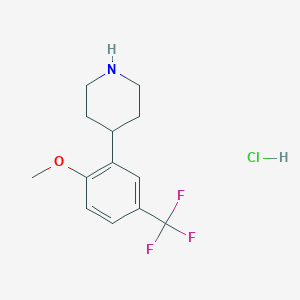
![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B1403973.png)
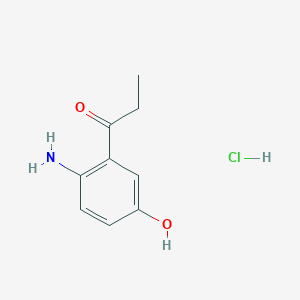
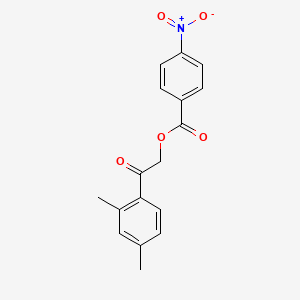
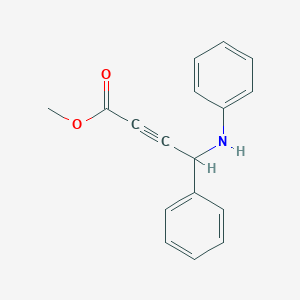
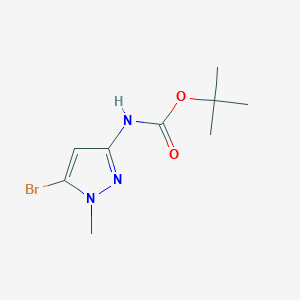
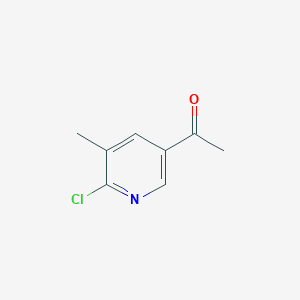
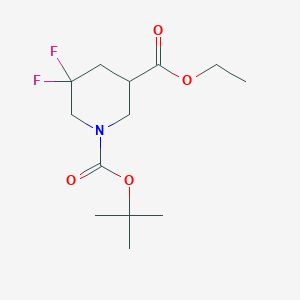
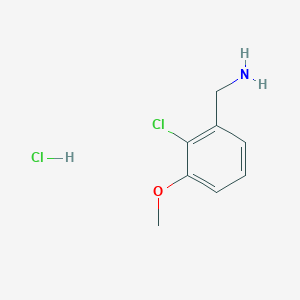
![tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B1403988.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1403989.png)